molecular formula C16H14BrNO3 B8771970 5-Bromo-2-[(3-phenylpropanoyl)amino]benzoic acid

5-Bromo-2-[(3-phenylpropanoyl)amino]benzoic acid

Cat. No.: B8771970
M. Wt: 348.19 g/mol
InChI Key: BSRFCROCELMSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-[(3-phenylpropanoyl)amino]benzoic acid is a useful research compound. Its molecular formula is C16H14BrNO3 and its molecular weight is 348.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H14BrNO3

Molecular Weight

348.19 g/mol

IUPAC Name

5-bromo-2-(3-phenylpropanoylamino)benzoic acid

InChI

InChI=1S/C16H14BrNO3/c17-12-7-8-14(13(10-12)16(20)21)18-15(19)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,18,19)(H,20,21)

InChI Key

BSRFCROCELMSLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2)Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-5-bromobenzoic acid (2.0 g, 9.3 mmol, 1.8 equiv) in ether (50 mL) was treated with hydrocinnamoyl chloride (760 uL, 0.51 mmol, 1.0 equiv) and stirred overnight. The solution was filtered and washed sparingly with ether. The filtrate, upon concentration, gave a white amorphous powder which was recrystallized from ethanol/water to give fine yellowish needles of 5-bromo-2-(3-phenylpropanamido)benzoic acid (1.58 g, 4.5 mmol, 89%). This material (1.58 g, 4.5 mmol, 1.0 equiv) was added to acetic anhydride (8 mL) and heated to 100° C. for 30 min. to dissolve all the material, then 160° C. until ca. 20% of the volume had distilled. The reaction mixture was then concentrated in vacuo to provide 6-bromo-2-phenethyl-benzo[3,1]oxazin-4-one as a yellowish waxy solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
760 μL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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